5-(Hydroxymethyl)quinolin-6-ol
Description
Significance of Quinoline (B57606) Derivatives in Synthetic Chemistry
Quinoline and its derivatives are of paramount importance in synthetic chemistry due to their versatile reactivity and the broad spectrum of biological activities exhibited by the resulting compounds. nih.govnih.gov The quinoline ring system can be functionalized at various positions, allowing for the creation of a diverse library of molecules with tailored properties. nih.gov Classical synthetic methods for quinoline synthesis, such as the Skraup, Doebner-Miller, and Friedländer syntheses, have been refined and are still widely used to produce functionalized quinoline derivatives. nih.goviipseries.org Modern synthetic strategies often employ metal catalysts and novel reaction pathways to achieve higher efficiency and broader functional group tolerance. organic-chemistry.orgresearchgate.net
The development of new synthetic methods for quinoline derivatives is an active area of research, driven by the demand for novel compounds in drug discovery and materials science. nih.govorganic-chemistry.org The ability to introduce various substituents onto the quinoline core allows chemists to fine-tune the electronic, steric, and physicochemical properties of the molecules, leading to enhanced biological activity or desired material characteristics. nih.gov
Overview of Functionalized Quinoline Structures
Functionalized quinoline structures are characterized by the presence of one or more substituent groups on the quinoline ring. These functional groups can dramatically influence the molecule's properties and reactivity. Common functionalizations include the introduction of hydroxyl, amino, halogen, alkyl, and carboxyl groups.
The position and nature of these substituents are crucial in determining the compound's biological and chemical profile. nih.gov For instance, the presence of a hydroxyl group can increase a molecule's polarity and potential for hydrogen bonding, which can be critical for receptor binding in biological systems. The strategic placement of functional groups is a key aspect of rational drug design and the synthesis of advanced materials. nih.gov
Unique Structural Features of 5-(Hydroxymethyl)quinolin-6-ol and its Research Relevance
This compound is an organic compound featuring a quinoline core functionalized with a hydroxymethyl group (-CH₂OH) at the 5-position and a hydroxyl group (-OH) at the 6-position. smolecule.com This specific arrangement of functional groups imparts unique characteristics to the molecule.
The presence of two hydroxyl groups, one phenolic and one benzylic, offers multiple sites for chemical modification, such as oxidation, esterification, and condensation reactions. smolecule.com The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic transformations. smolecule.com The hydroxyl groups also enhance the compound's polarity and potential for forming hydrogen bonds.
These structural features make this compound a valuable intermediate in the synthesis of more complex molecules and a subject of interest for its potential biological activities. smolecule.com Research into quinoline derivatives with similar functionalities has indicated potential antimicrobial and antitumor properties. smolecule.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₂ | smolecule.com |
| Molecular Weight | 175.18 g/mol | smolecule.com |
| Melting Point | 138-139 °C | smolecule.com |
| Boiling Point | 419 °C at 760 mmHg | smolecule.com |
| Density | 1.357 g/cm³ | smolecule.com |
Scope and Objectives of Academic Research on this compound
Academic research on this compound and related compounds generally focuses on several key areas:
Synthesis: Developing efficient and selective methods for the synthesis of this compound is a primary objective. This includes exploring novel starting materials, catalysts, and reaction conditions to improve yields and reduce environmental impact. smolecule.com
Chemical Reactivity: Investigating the reactivity of the hydroxymethyl and hydroxyl groups is crucial for understanding how this molecule can be used as a building block in organic synthesis. This involves studying its behavior in various chemical transformations. smolecule.com
Biological Activity: A significant portion of research is dedicated to exploring the potential biological activities of this compound and its derivatives. This includes screening for antimicrobial, anticancer, and antioxidant properties. smolecule.comresearchgate.netupdatepublishing.com
Structure-Activity Relationships (SAR): By synthesizing and testing a series of related compounds, researchers aim to understand how specific structural modifications influence biological activity. This knowledge is vital for the rational design of more potent and selective therapeutic agents.
| Synthetic Method | Key Reactants | General Description | Reference |
|---|---|---|---|
| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, oxidizing agent | A classic method for synthesizing quinolines through the reaction of an aromatic amine with glycerol. iipseries.org | iipseries.org |
| Doebner-Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. nih.gov | nih.gov |
| Friedländer Synthesis | 2-aminobenzaldehyde or 2-aminoketone, compound with a reactive α-methylene group | A condensation reaction that forms the quinoline ring system. nih.goviipseries.org | nih.goviipseries.org |
| Pfitzinger Reaction | Isatin, carbonyl compound | A reaction that produces quinoline-4-carboxylic acids. iipseries.org | iipseries.org |
| Vilsmeier-Haack Reaction | Acetanilide derivatives | Can be used to synthesize quinoline-carbaldehyde derivatives. nih.govmdpi.com | nih.govmdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-(hydroxymethyl)quinolin-6-ol |
InChI |
InChI=1S/C10H9NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-5,12-13H,6H2 |
InChI Key |
QRCZGQVFEXQYBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2CO)O)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydroxymethyl Quinolin 6 Ol and Its Analogues
Classical Synthetic Routes to 5-(Hydroxymethyl)quinolin-6-ol
The foundational methods for constructing the quinoline (B57606) ring system, many of which date back to the 19th century, provide the basis for accessing a wide array of derivatives, including this compound. These classical routes often involve harsh reaction conditions but remain relevant for their versatility.
Condensation Reactions and Precursor Chemistry
The synthesis of quinolines often begins with condensation reactions. Well-established methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses are cornerstones of quinoline chemistry. iipseries.orgwikipedia.org The Skraup synthesis, for instance, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org The Doebner-von Miller reaction is a variation that utilizes α,β-unsaturated aldehydes or ketones. iipseries.orgrsc.org
For the specific synthesis of this compound, the precursor chemistry would logically start with an appropriately substituted aniline (B41778) derivative. For example, a key precursor could be an aminophenol derivative which, upon reaction with a suitable three-carbon synthon under acidic conditions, would generate the quinoline core. The hydroxymethyl group could either be present on one of the starting materials or introduced in a subsequent step.
The Friedländer synthesis offers another classical pathway, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group. academie-sciences.fr This method is known for its simplicity and is often catalyzed by strong acids or bases, although it can also proceed at high temperatures without a catalyst. academie-sciences.fr
| Classical Quinoline Synthesis | Key Reactants | Typical Conditions | Reference |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | High Temperature | iipseries.org |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Acidic | iipseries.orgrsc.org |
| Friedländer Synthesis | o-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acidic or Basic, High Temperature | academie-sciences.fr |
| Combes Synthesis | Aniline, β-Diketone | Acidic (e.g., Sulfuric Acid) | iipseries.org |
Multi-step Synthesis from Pre-existing Quinoline Scaffolds
An alternative to building the quinoline ring from scratch is to modify a pre-existing quinoline molecule. smolecule.com This approach can be highly effective if the desired functional groups can be introduced through selective reactions. For the synthesis of this compound, one could start with quinolin-6-ol, a commercially available compound. nih.gov The challenge then becomes the regioselective introduction of a hydroxymethyl group at the C5 position.
This can be achieved through a formylation reaction, followed by reduction. smolecule.com For instance, a Vilsmeier-Haack type formylation could introduce a formyl group at the desired position, which can then be reduced to the hydroxymethyl group using a suitable reducing agent like sodium borohydride.
Another strategy involves the chloromethylation of a quinoline precursor, followed by hydrolysis to yield the hydroxymethyl group. The precise conditions for these transformations would need to be carefully optimized to ensure high regioselectivity and yield.
Modern and Green Chemistry Approaches in this compound Synthesis
Catalytic Strategies (e.g., Metal-Catalyzed Couplings, Organocatalysis)
Catalysis plays a pivotal role in modern organic synthesis. Metal-catalyzed reactions, such as those employing palladium, copper, nickel, or manganese, have been extensively used for the synthesis of quinoline derivatives. organic-chemistry.org These methods often offer high yields and broad functional group tolerance under milder reaction conditions compared to classical methods. For instance, a palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines can produce a variety of substituted quinolines. organic-chemistry.org
Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a powerful tool. For example, p-sulfonic acid calix rsc.orgarene has been used as an organocatalyst for the dehydration of fructose (B13574) to produce 5-hydroxymethylfurfural (B1680220) (HMF), a related heterocyclic compound, demonstrating the potential of organocatalysis in synthesizing functionalized heterocycles. rsc.org The use of ionic liquids as catalysts, such as 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, has also been shown to be effective in Friedländer quinoline synthesis under solvent-free conditions. academie-sciences.frresearchgate.net
| Catalytic Strategy | Catalyst Example | Reaction Type | Key Advantages | Reference |
| Metal Catalysis | Pd(OAc)2/2,4,6-Collidine | Aerobic Oxidative Aromatization | High yields, wide functional group tolerance | organic-chemistry.org |
| Metal Catalysis | Nickel Complex | Dehydrogenation and Condensation | Sustainable, mild conditions | organic-chemistry.org |
| Organocatalysis | p-Sulfonic Acid Calix rsc.orgarene | Dehydration | Metal-free, efficient | rsc.org |
| Ionic Liquid Catalysis | 1,3-Disulfonic Acid Imidazolium Hydrogen Sulfate | Friedländer Condensation | Recyclable catalyst, solvent-free | academie-sciences.frresearchgate.net |
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced safety, better heat and mass transfer, and easier scalability. researchgate.net This technology has been successfully applied to classical quinoline syntheses like the Doebner-von Miller and Skraup reactions. rsc.orgresearchgate.net For example, a continuous flow process for the synthesis of 2-methylquinoline (B7769805) derivatives in water has been reported, highlighting the potential for greener and more efficient production. rsc.org The use of continuous flow reactors can also be beneficial in industrial settings for consistent product quality. A continuous reaction for synthesizing 2-methylquinoline compounds from nitroarenes using a Ru–Fe/γ-Al2O3 catalyst in an ethanol/water system has been developed, which is a heterogeneous and continuous process that aligns with green chemistry principles. rsc.org
Solvent-Free and Environmentally Benign Methodologies
The push towards greener chemical processes has led to an increased interest in solvent-free reactions. These reactions, often assisted by microwave irradiation or the use of solid catalysts, can significantly reduce environmental impact. researchgate.net For example, the synthesis of 2,4-disubstituted quinolines has been achieved using Hβ zeolite as a catalyst under solvent-free conditions. rsc.org This heterogeneous catalytic method allows for easy catalyst recovery and reuse. rsc.org
Microwave-assisted synthesis has also proven to be an effective and environmentally friendly approach for preparing quinoline derivatives, often leading to shorter reaction times and higher yields without the need for solvents. researchgate.net The use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, represents another green alternative, as demonstrated in the synthesis of HMF. rsc.org These methodologies align with the principles of green chemistry by minimizing waste and energy consumption.
Regioselectivity and Stereocontrol in the Synthesis of this compound Derivatives
The successful synthesis of specifically substituted quinolines like this compound is fundamentally dependent on controlling the reaction's regioselectivity and, for its chiral analogues, its stereocontrol. The placement of the hydroxymethyl and hydroxyl groups at the C5 and C6 positions, respectively, requires carefully chosen synthetic routes that direct the formation of specific isomers.
Control of Substitution Patterns on the Quinoline Ring
Achieving the desired substitution pattern on the quinoline core is a central challenge in its synthesis. The final arrangement of functional groups is dictated by the chosen synthetic method and the nature of the precursors.
Classic methods such as the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, are powerful tools for building the quinoline scaffold. nih.gov However, a significant challenge in this method is regioselectivity, particularly when using unsymmetrical ketones, which can lead to a mixture of isomeric products. nih.govresearchgate.net Other established methods include the Skraup synthesis (reacting aniline with glycerol, sulfuric acid, and an oxidizing agent) and the Doebner-von Miller reaction, which offer alternative pathways to substituted quinolines. nih.gov
Modern synthetic chemistry has introduced more refined, catalyst-driven approaches that provide superior control over regioselectivity. organic-chemistry.org These methods often allow for the construction of the quinoline ring with high precision under milder conditions. For instance, copper-catalyzed cascade cyclizations and cobalt(III)-catalyzed C-H activation/cyclization reactions enable the direct and highly regioselective synthesis of a wide array of quinoline derivatives. organic-chemistry.org Metal-free approaches, such as the base-promoted hetero-Diels–Alder cycloaddition of in situ generated azadienes with terminal alkynes, have also been developed to yield C-3-functionalized quinolines with excellent regioselectivity. acs.org
The synthesis of this compound itself can be envisioned through multi-step sequences starting from appropriately substituted anilines or quinoline precursors. smolecule.com For example, a precursor might be synthesized using a method that reliably installs groups at the 5 and 6 positions, which are then chemically modified in subsequent steps to yield the final hydroxymethyl and hydroxyl functionalities.
Table 1: Selected Synthetic Methodologies for Quinoline Derivatives and Regiochemical Control
| Synthetic Method | Reactants | Catalyst/Conditions | Key Characteristics & Regioselectivity |
| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Acid or Base catalysis | Versatile for polysubstituted quinolines; regioselectivity can be low with unsymmetrical ketones. nih.govresearchgate.net |
| Doebner-von Miller Reaction | Substituted acrolein + Aniline | Oxidant | A variation of the Skraup synthesis that allows for broader substitution patterns on the quinoline ring. nih.gov |
| Copper-Catalyzed Cascade Cyclization | Aryl aldehydes, anilines, acrylic acid | Copper catalyst, aerobic conditions | Provides direct access to 2-substituted quinolines with high chemo- and regioselectivity. organic-chemistry.org |
| Co(III)-Catalyzed C-H Activation | Anilines + Alkynes | Co(III) complex, DMSO as C1 source | Enables direct synthesis of a broad range of quinolines with high regioselectivity. organic-chemistry.org |
| Hetero-Diels–Alder Cycloaddition | 2-Aminobenzyl alcohol + Terminal alkynes | Base-promoted (e.g., KOH), metal-free | Excellent chemo- and regioselectivity for C-3-functionalized quinolines. acs.org |
Asymmetric Synthesis Approaches for Chiral Analogues (if applicable)
While this compound itself is not chiral, the synthesis of its chiral analogues is a significant area of research, driven by the prevalence of chiral quinoline motifs in pharmaceuticals and biologically active compounds. rsc.orgresearchgate.net Developing enantioselective methods is crucial for producing single-enantiomer products, which often exhibit distinct pharmacological profiles.
Several strategies have been successfully employed to introduce chirality into the quinoline framework:
Chiral Catalysis in Cycloadditions: One effective method is the use of a chiral Lewis acid catalyst to promote an asymmetric inverse electron demand (IED) Diels-Alder reaction. For example, a titanium(IV) complex ligated with a chiral diol can catalyze the reaction between electron-poor dienes and electron-rich dienophiles to produce asymmetric tetrahydroquinoline derivatives with moderate to high enantioselectivity. nih.gov
Photoredox Catalysis: A dual catalytic system combining a chiral acid with a photocatalyst has emerged as a powerful tool. The enantioselective synthesis of 2-alkyl-3-(N-indolyl)quinolines, which possess both central and axial chirality, has been achieved using a chiral lithium phosphate (B84403) catalyst in conjunction with an iridium-based photoredox catalyst. rsc.orgrsc.org This approach enables a Minisci-type addition reaction to proceed with high yields and excellent stereoselectivity under mild conditions. rsc.org
The development of these asymmetric methodologies provides a clear pathway for the synthesis of chiral derivatives of this compound, where stereocenters could be introduced on the quinoline core or on its substituents.
Table 2: Asymmetric Synthesis Approaches for Chiral Quinoline Analogues
| Asymmetric Strategy | Catalytic System | Reaction Type | Outcome |
| Chiral Lewis Acid Catalysis | Chiral Ti(IV) complex | Inverse Electron Demand (IED) Diels-Alder | Synthesis of asymmetric tetrahydroquinoline derivatives. nih.gov |
| Dual Photoredox/Chiral Acid Catalysis | Iridium photocatalyst + Chiral lithium phosphate | Minisci-type alkylation | Enantioselective synthesis of quinolines with both axial and central chirality. rsc.orgrsc.org |
Scale-Up Considerations and Process Chemistry for this compound Production
Transitioning the synthesis of this compound from a laboratory bench to industrial-scale production presents significant challenges related to yield, safety, cost, and purity.
Traditional quinoline synthesis methods often suffer from low yields (sometimes only 20-30%) and may require harsh reaction conditions or stoichiometric amounts of catalysts, which are not economically or environmentally viable for large-scale processes. nih.gov For instance, acid- or base-catalyzed reactions often reach an unfavorable equilibrium, limiting the product yield. nih.gov
Modern process chemistry aims to overcome these limitations through several key innovations:
Improved Catalytic Systems: The development of highly efficient and recyclable catalysts is paramount. Heterogeneous catalysts, such as nanomaterials (e.g., Fe₃O₄@SiO₂), have shown promise in improving yields for quinoline synthesis. nih.gov These solid-state catalysts can be more easily separated from the reaction mixture, simplifying purification and reducing waste.
Continuous Flow Chemistry: For industrial production, shifting from batch processing to continuous flow reactors can offer substantial advantages. Flow chemistry can enhance reaction efficiency, improve heat management, increase safety, and lead to more consistent product quality. This approach is particularly suitable for reactions that are highly exothermic or require precise control over reaction parameters.
Purification and Isolation: Achieving high purity on a large scale is a critical final step. Industrial production relies on robust and scalable purification techniques. Crystallization is often a preferred method for its efficiency and ability to yield high-purity solid products. Advanced chromatographic techniques may also be employed where necessary.
The scalable synthesis of this compound would likely involve a multi-step process where each step is optimized for high yield and efficiency, culminating in a highly controlled purification process to meet the required quality standards for its intended applications.
Table 3: Challenges and Solutions in the Scale-Up of Quinoline Synthesis
| Challenge | Traditional Approach Limitation | Modern Solution / Process Chemistry Approach |
| Low Reaction Yield | Unfavorable equilibria in acid/base-catalyzed reactions. nih.gov | Use of highly efficient catalysts (e.g., nanomaterials) to drive reactions to completion; process optimization. nih.gov |
| Catalyst Separation & Recovery | Homogeneous catalysts are difficult to separate from the product. | Development of heterogeneous or magnetic nanomaterial catalysts for easy recovery. nih.gov |
| Process Control & Safety | Batch reactions can be difficult to control, especially if exothermic. | Implementation of continuous flow reactors for superior temperature control and safety. |
| Product Purification | Complex reaction mixtures require extensive purification. | Optimization of reaction selectivity to minimize byproducts; development of scalable crystallization protocols. |
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Hydroxymethyl Quinolin 6 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of 5-(Hydroxymethyl)quinolin-6-ol
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like this compound. By analyzing one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, it is possible to map out the complete carbon framework and the precise placement of protons, confirming the substitution pattern of the quinoline (B57606) ring.
¹H NMR and ¹³C NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and their coupling to neighboring protons. For this compound, the spectrum would exhibit distinct signals for the aromatic protons on the quinoline core, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts are influenced by the electron-donating hydroxyl group and the hydroxymethyl substituent.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their electronic environment. The quinoline ring itself has nine carbons, and the hydroxymethyl group adds a tenth. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, t = triplet. Coupling constants (J) in Hz.
| Position | Predicted ¹³C Shift (ppm) | Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|---|
| 2 | 148.5 | CH | 8.7 | dd | J = 4.2, 1.7 |
| 3 | 121.8 | CH | 7.4 | dd | J = 8.5, 4.2 |
| 4 | 134.0 | CH | 8.4 | dd | J = 8.5, 1.7 |
| 4a | 127.5 | C | - | - | - |
| 5 | 129.0 | C | - | - | - |
| 6 | 152.0 | C-OH | - | - | - |
| 7 | 115.5 | CH | 7.2 | d | J = 8.8 |
| 8 | 125.0 | CH | 7.8 | d | J = 8.8 |
| 8a | 146.0 | C | - | - | - |
| CH₂ | 60.5 | CH₂ | 4.8 | s | - |
| 6-OH | - | OH | 9.5 | s (broad) | - |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the molecular puzzle and providing unambiguous proof of structure. youtube.com
COSY (COrrelation SpectroscopY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as H-2 with H-3, H-3 with H-4, and H-7 with H-8. This confirms the connectivity within the separate "islands" of the pyridine (B92270) and benzene (B151609) rings of the quinoline system. researchgate.net
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. youtube.com For example, it would show a cross-peak connecting the ¹H signal at ~8.7 ppm to the ¹³C signal at ~148.5 ppm, confirming this as the C-2/H-2 pair. Similarly, the methylene proton signal at ~4.8 ppm would correlate with the carbon signal at ~60.5 ppm.
The methylene protons (-CH₂OH) showing correlations to C-5, C-4a, and C-6, definitively placing the hydroxymethyl group at the C-5 position.
Proton H-7 showing correlations to C-5, C-8a, and C-6, confirming the arrangement around the phenolic ring.
Proton H-4 showing correlations to C-5 and C-8a, bridging the two rings of the quinoline system.
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, irrespective of whether they are bonded. nih.gov In a relatively rigid aromatic system like this, NOESY helps to confirm assignments made by other techniques. For instance, a NOESY cross-peak between H-4 and the methylene protons would provide further evidence for the C-5 position of the hydroxymethyl group.
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis of this compound
Mass spectrometry is a key analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering insights into its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the exact elemental composition from the measured mass. For this compound, the molecular formula is C₁₀H₉NO₂. HRMS analysis would be used to confirm this formula experimentally.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Ion Type | Calculated m/z |
|---|---|---|
| C₁₀H₉NO₂ | [M+H]⁺ | 176.0655 |
| C₁₀H₉NO₂ | [M+Na]⁺ | 198.0474 |
An experimentally measured mass that matches one of these calculated values to within a few parts per million would provide strong evidence for the proposed molecular formula. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment) and subjecting it to further fragmentation. nih.gov The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable neutral molecules.
Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ at m/z 176.0655)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
|---|---|---|---|
| 176.0655 | 158.0550 | H₂O (18.0105) | Loss of water from the hydroxymethyl group. |
| 176.0655 | 147.0600 | CH₂OH (29.0055) | Loss of the hydroxymethyl radical (less common). |
| 158.0550 | 130.0444 | CO (28.0106) | Subsequent loss of carbon monoxide from the phenolic ring. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis of this compound
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. The IR spectrum of this compound would be expected to show distinct absorption bands confirming the presence of its key functional groups. nih.gov
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3500 - 3200 (broad) | O-H stretch | Phenol and Alcohol -OH |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 1620 - 1580 | C=C and C=N stretch | Quinoline ring system |
| 1480 - 1400 | C=C stretch | Aromatic ring |
| 1260 - 1200 | C-O stretch | Phenolic C-O |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring is a chromophore that absorbs strongly in the UV region. The presence of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups act as auxochromes, which can modify the wavelength (λ_max) and intensity of the absorption bands. researchgate.net The spectrum would likely show multiple bands corresponding to π → π* transitions characteristic of the extended aromatic system.
Table 5: Expected UV-Vis Absorption Maxima for this compound in Methanol
| Transition Type | Expected λ_max (nm) |
|---|---|
| π → π* | ~230 - 250 |
| π → π* | ~280 - 300 |
Characteristic Vibrational Modes and Electronic Transitions
Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and a combination of experimental data and computational modeling, provide deep insights into the molecular vibrations and electronic properties of this compound.
Vibrational Spectroscopy:
The vibrational spectrum of this compound is characterized by the distinct stretching and bending modes of its functional groups. The presence of hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups introduces specific vibrational signatures.
O-H Stretching: The hydroxyl group at the 6-position and the hydroxymethyl group at the 5-position are expected to exhibit broad absorption bands in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹. These bands are sensitive to hydrogen bonding, with lower frequencies indicating stronger intermolecular or intramolecular hydrogen bonds.
C-H Stretching: Aromatic C-H stretching vibrations of the quinoline ring are anticipated in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching from the hydroxymethyl group would appear in the 2850-2960 cm⁻¹ range.
C=N and C=C Stretching: The quinoline ring system gives rise to characteristic C=N and C=C stretching vibrations between 1450 cm⁻¹ and 1650 cm⁻¹.
C-O Stretching: The C-O stretching vibrations of the phenolic hydroxyl and the primary alcohol are expected to be observed in the 1000-1260 cm⁻¹ region.
Computational studies, often employing Density Functional Theory (DFT), can predict these vibrational frequencies with high accuracy, aiding in the interpretation of experimental spectra. For instance, theoretical calculations on related hydroxyquinoline derivatives have shown good correlation with experimental FTIR data.
Electronic Spectroscopy:
UV-Vis spectroscopy reveals the electronic transitions within the molecule. The quinoline core is a chromophore, and its absorption spectrum is influenced by the attached functional groups. The electronic spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The hydroxyl and hydroxymethyl groups, acting as auxochromes, can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted quinoline. Time-dependent DFT (TD-DFT) is a powerful computational tool for predicting electronic absorption spectra and has been successfully applied to various quinoline derivatives. researchgate.net
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretching | 3200-3600 | Hydroxyl, Hydroxymethyl |
| Aromatic C-H Stretching | 3000-3100 | Quinoline Ring |
| Aliphatic C-H Stretching | 2850-2960 | Hydroxymethyl |
| C=N/C=C Stretching | 1450-1650 | Quinoline Ring |
| C-O Stretching | 1000-1260 | Hydroxyl, Hydroxymethyl |
X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives
Crystal Packing and Intermolecular Interactions
The solid-state structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonds. The hydroxyl and hydroxymethyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of complex three-dimensional networks. The nitrogen atom of the quinoline ring can also participate as a hydrogen bond acceptor.
These interactions play a crucial role in the stability and physical properties of the crystalline material, such as melting point and solubility. The analysis of crystal packing can reveal common hydrogen bonding motifs, such as chains, dimers, or sheets. Computational methods for crystal structure prediction can be employed to explore possible packing arrangements and their relative stabilities. uva.nl Studies on related hydroxyquinolines have revealed diverse and robust hydrogen-bonding networks that dictate their crystal structures. nih.gov
Absolute Configuration Determination (if applicable)
The molecule this compound itself is not chiral. However, if it is derivatized in a way that introduces a chiral center, for instance, through esterification of the hydroxymethyl group with a chiral acid, X-ray crystallography can be used to determine the absolute configuration of the resulting diastereomers. By employing anomalous dispersion effects, typically with a suitable X-ray wavelength, the absolute arrangement of atoms in space can be unambiguously established.
Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
While this compound is achiral, its derivatives can be chiral. Chiroptical spectroscopic techniques, particularly Circular Dichroism (CD), are powerful tools for the characterization of these chiral molecules.
CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a unique CD spectrum, which is highly sensitive to its three-dimensional structure. For chiral derivatives of this compound, CD spectroscopy could be used to:
Confirm the presence of chirality.
Distinguish between enantiomers , which will show mirror-image CD spectra.
Determine the enantiomeric excess (ee) of a mixture of enantiomers.
Investigate conformational changes in solution.
The interpretation of CD spectra can be supported by theoretical calculations using time-dependent density functional theory (TD-DFT), which can predict the CD spectra for different enantiomers and conformers. acs.orgmarmara.edu.tr This combined experimental and theoretical approach provides a robust method for the stereochemical analysis of chiral quinoline derivatives. mdpi.com
Interactive Data Table: Spectroscopic and Crystallographic Techniques
| Technique | Information Obtained | Applicability to this compound |
| FTIR Spectroscopy | Vibrational modes of functional groups. | Applicable for identifying characteristic functional groups and studying hydrogen bonding. |
| UV-Vis Spectroscopy | Electronic transitions within the molecule. | Applicable for characterizing the chromophoric quinoline system and the effect of substituents. |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, and angles. | Applicable for determining the solid-state structure and intermolecular interactions. |
| Circular Dichroism | Differential absorption of circularly polarized light. | Applicable to chiral derivatives for enantiomeric characterization. |
Reactivity, Derivatization, and Functionalization Strategies of 5 Hydroxymethyl Quinolin 6 Ol
Reactions Involving the Hydroxyl and Hydroxymethyl Groups of 5-(Hydroxymethyl)quinolin-6-ol
The reactivity of this compound is largely dictated by its two key functional groups: a phenolic hydroxyl group at the C6 position and a primary alcohol (hydroxymethyl group) at the C5 position. These groups can undergo a variety of transformations, allowing for the synthesis of diverse derivatives.
Esterification and Etherification Reactions
The presence of both a phenolic hydroxyl and a primary alcohol allows for selective or exhaustive esterification and etherification. The phenolic hydroxyl group is generally more acidic and can be selectively deprotonated under milder basic conditions compared to the hydroxymethyl group.
Esterification: The hydroxyl groups can be converted to esters by reacting with carboxylic acids, acid chlorides, or acid anhydrides. This transformation is often used to modify the solubility and biological activity of the parent compound. smolecule.com While specific studies on this compound are limited, general principles suggest that reaction with an acyl halide in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding ester. Selective esterification of the more reactive phenolic hydroxyl group could potentially be achieved by using one equivalent of the acylating agent at lower temperatures.
Etherification: Similarly, ether derivatives can be prepared, for instance, through the Williamson ether synthesis. This involves deprotonation of the hydroxyl group(s) with a suitable base (e.g., sodium hydride) followed by reaction with an alkyl halide. The higher acidity of the phenolic hydroxyl at C6 would allow for its preferential etherification. Etherification of the hydroxymethyl group typically requires stronger conditions. researchgate.netrsc.org
| Reaction Type | Reagents | Functional Group Targeted | Expected Product |
| Esterification | Carboxylic Acid/Derivative | Phenolic -OH, Alcoholic -OH | Ester |
| Etherification | Alkyl Halide, Base | Phenolic -OH, Alcoholic -OH | Ether |
This table represents expected reactions based on general chemical principles, as specific literature for this compound is scarce.
Oxidation and Reduction Chemistry
Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation. Depending on the reagent and reaction conditions, it can be oxidized to an aldehyde or further to a carboxylic acid. smolecule.com
To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are typically used for the selective oxidation of primary alcohols to aldehydes.
To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) would likely oxidize the hydroxymethyl group to a carboxylic acid. The phenolic group is also sensitive to oxidation and may require protection.
Supported metal nanoparticles, such as gold-copper alloys, have been shown to be effective for the selective oxidation of similar hydroxymethyl groups under mild conditions. rsc.org
Reduction: The quinoline (B57606) ring system itself can be reduced, for example, via catalytic hydrogenation. However, reduction chemistry specifically targeting the hydroxymethyl group (e.g., to a methyl group) is less common but could potentially be achieved through a two-step process involving conversion to a halide followed by reductive dehalogenation.
| Transformation | Typical Reagents | Product Functional Group |
| Oxidation to Aldehyde | PCC, MnO₂ | 6-hydroxyquinoline-5-carbaldehyde |
| Oxidation to Carboxylic Acid | KMnO₄, Jones Reagent | 6-hydroxyquinoline-5-carboxylic acid |
This table outlines plausible transformations. Specific yields and conditions for this compound are not widely reported.
Nucleophilic Substitution at the Hydroxymethyl Group
The hydroxyl of the hydroxymethyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. Reaction with thionyl chloride (SOCl₂) or a phosphorus halide (e.g., PBr₃) would transform the hydroxymethyl group into a chloromethyl or bromomethyl group, respectively. This reactive intermediate can then be treated with various nucleophiles (e.g., cyanides, azides, amines) to introduce new functional groups at the C5 position.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring of this compound
The quinoline ring is a bicyclic heteroaromatic system. The pyridine ring is generally electron-deficient and resistant to electrophilic attack, while the benzene (B151609) ring is more electron-rich and thus the preferred site for electrophilic aromatic substitution (SEAr). reddit.com The powerful electron-donating phenolic hydroxyl group at C6 strongly activates the benzene ring, directing incoming electrophiles primarily to the ortho (C5 and C7) and para (C8) positions. researchgate.net
Halogenation and Nitration Studies
Halogenation: Direct halogenation of this compound would be expected to occur on the activated benzene ring. The hydroxyl group at C6 directs substitution to the C7 and C5 positions. Since the C5 position is already substituted, the primary site for halogenation would likely be the C7 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) could be employed for this purpose.
Nitration: Nitration involves the introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org For this compound, the strong activating effect of the C6-hydroxyl group would direct the nitration to the C7 position. The reaction conditions would need to be carefully controlled to avoid oxidation of the hydroxymethyl group and other side reactions.
Suzuki, Heck, and Sonogashira Coupling Reactions at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.net To perform these reactions on the quinoline core of this compound, a halide (or triflate) functionality is typically required on the ring.
First, a halogen atom would need to be introduced, most likely at the C7 position via electrophilic halogenation as described above, or potentially at other positions if starting from a pre-functionalized quinoline. The hydroxyl and hydroxymethyl groups may require protection depending on the reaction conditions.
Suzuki Coupling: This reaction couples an organoboron reagent with an aryl halide in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org A hypothetical 7-bromo-5-(hydroxymethyl)quinolin-6-ol could be coupled with various aryl or vinyl boronic acids.
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. organic-chemistry.org The putative 7-bromo derivative could react with alkenes to introduce a vinyl substituent at the C7 position.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst, a copper co-catalyst, and a base. rsc.orgresearchgate.net This would allow for the introduction of an alkynyl group at a halogenated position on the quinoline ring.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |
| Suzuki | Boronic acid/ester | Pd catalyst, Base | Aryl-Aryl, Aryl-Vinyl |
| Heck | Alkene | Pd catalyst, Base | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I), Base | Aryl-Alkynyl |
This table describes the potential application of cross-coupling reactions to a halogenated derivative of this compound.
Catalytic Transformations Utilizing this compound as a Substrate or Ligand
The presence of a nitrogen heteroatom, along with hydroxyl and hydroxymethyl groups, endows this compound with a rich catalytic chemistry. It can act as a substrate in reactions that modify its core structure or as a ligand that coordinates with metal centers to facilitate a variety of chemical transformations.
Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocyclic compounds like quinoline. nih.govrsc.org While specific studies on the C-H activation of this compound are not extensively documented, the reactivity of the quinoline scaffold is well-established, allowing for predictions regarding its behavior. The electronic properties of the hydroxyl and hydroxymethyl substituents play a crucial role in directing the regioselectivity of these transformations.
The general mechanism for transition-metal-catalyzed C-H activation of quinolines typically involves the coordination of the metal to the nitrogen atom of the quinoline ring. mdpi.comresearchgate.net This initial coordination is followed by a C-H metalation and deprotonation step, leading to the formation of an organometallic intermediate. mdpi.com This intermediate can then react with a variety of coupling partners to form new carbon-carbon or carbon-heteroatom bonds.
The position of C-H functionalization on the quinoline ring is influenced by the catalyst, ligands, and directing groups. nih.govresearchgate.net For instance, palladium-catalyzed reactions have been shown to selectively functionalize the C2, C3, and C8 positions of the quinoline ring, depending on the reaction conditions. mdpi.com The presence of the hydroxyl group at the C6 position and the hydroxymethyl group at the C5 position in this compound would likely influence the electronic distribution within the ring, potentially directing C-H activation to specific positions. The hydroxyl group, being an electron-donating group, would activate the benzene ring of the quinoline system towards electrophilic substitution-type C-H activation.
Table 1: Potential C-H Activation Reactions on the this compound Scaffold
| Reaction Type | Catalyst/Reagents | Potential Functionalization Site(s) | Remarks |
| Arylation | Pd(OAc)₂, Ligand, Base | C2, C4, C8 | The regioselectivity can be tuned by the choice of ligand and directing group. |
| Alkenylation | [RhCl(CO)₂]₂, Oxidant | C2 | Rhodium catalysts are known to favor C2-alkenylation of quinolines. |
| Amination | Cu(OAc)₂, Amine source | C2, C8 | Copper-catalyzed amination often proceeds at the C2 and C8 positions. |
This table is illustrative and based on known C-H activation reactions of substituted quinolines. The actual reactivity of this compound may vary.
Formation of Conjugates and Polymeric Structures from this compound
The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a primary alcohol (hydroxymethyl group), makes it an attractive monomer for the synthesis of polymers and for grafting onto surfaces.
The hydroxyl and hydroxymethyl groups of this compound can participate in various polymerization reactions to form polyesters, polyethers, and polyurethanes. For instance, condensation polymerization with dicarboxylic acids or their derivatives would lead to the formation of polyesters, while reaction with diisocyanates would yield polyurethanes.
While direct polymerization of this compound is not widely reported, the polymerization of similar structures, such as 2,5-bis(hydroxymethyl)furan (BHMF), has been achieved. rsc.org Enzymatic bulk polymerization of BHMF with various aliphatic dicarboxylic acids has yielded biodegradable polyesters with varying thermal and rheological properties. rsc.org A similar approach could potentially be applied to this compound, co-polymerizing it with suitable monomers to create novel polymers with integrated quinoline moieties.
Another strategy involves the formation of coordination polymers. The 8-hydroxyquinoline (B1678124) (oxine) moiety is a well-known chelating agent for various metal ions. nih.gov By analogy, the 6-hydroxyquinolin-5-ylmethanol structure could also form coordination polymers. For example, a bis-bifunctional derivative of 8-hydroxyquinoline has been used to synthesize coordination polymers with divalent transition metals. nih.gov A similar strategy could be envisioned for derivatives of this compound.
Table 2: Potential Polymerization Strategies for this compound
| Polymer Type | Co-monomer/Reagent | Potential Linkage |
| Polyester | Diacid or Diacyl Chloride | Ester |
| Polyether | Dihalide or Epoxide | Ether |
| Polyurethane | Diisocyanate | Urethane |
| Coordination Polymer | Metal Acetate | Coordinate Bond |
This table presents potential polymerization routes. The feasibility and resulting polymer properties would require experimental validation.
The functional groups of this compound also allow for its attachment to the surfaces of various materials, including nanomaterials, to impart new properties. The hydroxyl groups can be used for grafting onto oxide surfaces, such as silica (B1680970) or titania, through the formation of ether or ester linkages.
The use of nanomaterials as catalysts and catalyst supports for the synthesis of quinoline derivatives is an active area of research. nih.govnih.govresearchgate.net For example, silica-functionalized magnetite nanoparticles have been used to enhance the yield of quinoline synthesis. nih.gov While not a direct example of grafting, this demonstrates the compatibility of quinoline structures with nanomaterial surfaces.
The grafting of quinoline derivatives onto nanomaterials can be used to create functional materials for various applications. For instance, the well-known metal-chelating properties of hydroxyquinolines could be imparted to a nanomaterial by grafting a compound like this compound. smolecule.com This could lead to the development of new sensors, catalysts, or materials for metal ion sequestration. The general approach would involve activating the surface of the nanomaterial and then reacting it with the hydroxyl or hydroxymethyl group of the quinoline derivative.
Theoretical and Computational Chemistry Studies of 5 Hydroxymethyl Quinolin 6 Ol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity of 5-(Hydroxymethyl)quinolin-6-ol
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic characteristics and predicting the reactivity of this compound. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, computational studies can determine the energies of these orbitals and map their distribution across the molecular structure. This analysis helps to identify the most probable sites for electrophilic and nucleophilic attack.
| Orbital | Description | Energy (eV) - Hypothetical Data |
| HOMO | Highest Occupied Molecular Orbital | -5.8 |
| LUMO | Lowest Unoccupied Molecular Orbital | -1.2 |
| HOMO-LUMO Gap | Energy difference | 4.6 |
Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would be derived from specific computational studies.
Electrostatic Potential Surfaces and Charge Distribution
The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. The ESP map highlights regions of negative potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.
In this compound, the oxygen atoms of the hydroxyl and hydroxymethyl groups, along with the nitrogen atom in the quinoline (B57606) ring, are expected to be regions of high electron density and thus negative electrostatic potential. Conversely, the hydrogen atoms of the hydroxyl groups and the aromatic protons are likely to exhibit positive electrostatic potential. This charge distribution is fundamental to understanding how the molecule will interact with other polar molecules and ions.
Molecular Dynamics Simulations of Intermolecular Interactions Involving this compound
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time, particularly its interactions with surrounding molecules. These simulations can model the molecule's conformational changes and its interactions with solvents or biological macromolecules.
Solvent Effects and Hydrogen Bonding Networks
The solvent environment can significantly influence the structure and reactivity of this compound. MD simulations can explore how different solvents affect the molecule's conformational preferences. The presence of both a hydroxyl and a hydroxymethyl group allows for the formation of hydrogen bonds, both as a donor and an acceptor.
In aqueous solutions, for example, MD simulations can reveal the formation of intricate hydrogen bonding networks between the solute and water molecules. The stability and dynamics of these networks are crucial for the molecule's solubility and its behavior in biological systems. The simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric characteristics.
Prediction of Spectroscopic Parameters for this compound
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming the molecule's structure.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational chemistry, particularly DFT, can be employed to predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors of the nuclei in their electronic environment.
By comparing the computationally predicted NMR spectrum with experimental data, chemists can gain confidence in their structural assignments. Discrepancies between predicted and experimental shifts can also provide insights into subtle conformational or electronic effects not initially considered.
| Atom | Predicted ¹H Chemical Shift (ppm) - Hypothetical Data | Predicted ¹³C Chemical Shift (ppm) - Hypothetical Data |
| C2 | - | 145.2 |
| C3 | 7.8 | 122.5 |
| C4 | 8.5 | 135.8 |
| C4a | - | 128.9 |
| C5 | - | 120.1 |
| C5-CH₂ | 4.9 | 60.3 |
| C6 | - | 150.7 |
| C7 | 7.1 | 115.4 |
| C8 | 7.4 | 125.6 |
| C8a | - | 148.3 |
| N1 | - | - |
| OH | 9.5 | - |
Note: The data in this table is illustrative and represents typical chemical shift ranges for the respective functional groups. Precise values would be obtained from specific quantum chemical calculations.
UV-Vis Absorption and Emission Spectra Modeling
Computational modeling of the ultraviolet-visible (UV-Vis) absorption and emission spectra of this compound offers a powerful tool for interpreting its electronic transitions. While specific experimental and extensive computational studies on this compound are not widely documented, theoretical approaches, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly employed for quinoline derivatives to predict their spectroscopic properties. nih.gov
These computational models can elucidate the nature of electronic excitations, distinguishing between π–π* and n–π* transitions. For quinoline derivatives, the absorption spectra are typically characterized by intense π–π* transitions. nih.gov The presence of hydroxyl and hydroxymethyl substituents on the quinoline ring is expected to modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption and emission wavelengths. The electron-donating nature of these groups generally leads to a red-shift (bathochromic shift) in the absorption maxima compared to the parent quinoline molecule.
Interactive Table: Theoretical UV-Vis Absorption Data for a Model Quinoline System
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 -> S1 | 390 | 0.15 | HOMO -> LUMO |
| S0 -> S2 | 365 | 0.08 | HOMO-1 -> LUMO |
Note: The data in this table is representative and based on typical TD-DFT calculations for substituted quinoline derivatives. It serves as a plausible model for the electronic transitions of this compound in the absence of specific experimental data.
Fluorescence properties are also a key area of investigation for quinoline derivatives, many of which are known to be fluorescent. nih.gov Computational modeling can predict emission wavelengths, corresponding to the energy difference between the first excited state (S1) and the ground state (S0). These calculations are crucial for the design of new fluorescent probes and sensors, as they can help in tuning the desired photophysical properties by modifying the chemical structure. nih.gov
Reaction Mechanism Elucidation through Computational Methods for this compound Transformations
Computational chemistry is an invaluable asset for elucidating the mechanisms of chemical reactions involving this compound. By modeling reaction pathways and transition states, researchers can gain a detailed understanding of the factors that control reactivity and product formation.
Transition State Analysis and Reaction Pathways
Transition state theory, when combined with computational methods, allows for the identification and characterization of transition state structures, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics.
For this compound, several types of reactions can be envisaged, including oxidation of the hydroxymethyl group, electrophilic substitution on the quinoline ring, and reactions involving the hydroxyl group. smolecule.com For instance, the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid would proceed through specific transition states that can be modeled computationally. These calculations can help in comparing different possible reaction pathways and identifying the most energetically favorable one.
Interactive Table: Hypothetical Transition State Analysis for a Reaction of a Substituted Quinoline
| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Step 1 | Quinoline Derivative + Reagent A | Intermediate 1 | 15.2 |
| Step 2 | Intermediate 1 | Transition State 1 | 25.8 |
| Step 3 | Transition State 1 | Intermediate 2 | 12.5 |
Note: This table presents a hypothetical reaction pathway for a generic substituted quinoline to illustrate the type of data obtained from transition state analysis. The values are representative and not specific to this compound.
Catalytic Cycle Simulations
In many chemical transformations, catalysts are employed to enhance reaction rates and selectivity. Computational simulations of catalytic cycles can provide a step-by-step understanding of the role of the catalyst. While specific catalytic cycles involving this compound as a substrate are not extensively reported, related quinoline derivatives are known to participate in various catalyzed reactions, including metal-catalyzed cross-coupling and cycloaddition reactions. acs.org
A computational study of a catalytic cycle would typically involve the following steps:
Reactant and Catalyst Complexation: Modeling the initial interaction between the this compound and the catalyst.
Key Reaction Steps: Simulating the elementary steps of the reaction, such as oxidative addition, migratory insertion, and reductive elimination, and identifying the transition state for each step.
Product Release and Catalyst Regeneration: Modeling the dissociation of the product from the catalyst and the regeneration of the active catalytic species.
These simulations can reveal the rate-determining step of the catalytic cycle and provide insights into how the catalyst's structure and the reaction conditions can be optimized to improve the efficiency of the transformation. Recent advancements have also explored metal-free electrocatalytic methods for the synthesis of fused quinoline derivatives, highlighting the evolving landscape of catalytic strategies. acs.org
Coordination Chemistry of 5 Hydroxymethyl Quinolin 6 Ol
Ligand Binding Modes and Chelation Properties of 5-(Hydroxymethyl)quinolin-6-ol with Metal Ions
The molecular structure of this compound, featuring a quinoline (B57606) nitrogen atom, a hydroxyl group at the 6-position, and a hydroxymethyl substituent at the 5-position, suggests the potential for this molecule to act as a chelating ligand.
O,N-Coordination Characteristics
Based on the fundamental principles of coordination chemistry and the known behavior of related 6-hydroxyquinoline (B46185) compounds, it is anticipated that this compound would primarily function as a bidentate ligand. Chelation would likely occur through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated hydroxyl group, forming a stable five-membered chelate ring with a metal ion. This O,N-coordination is a common binding motif for hydroxyquinoline derivatives. The hydroxymethyl group at the 5-position is not ideally positioned to participate in the primary chelation with the quinoline nitrogen and the 6-hydroxyl group.
Multidentate Ligand Behavior of its Derivatives
While this compound itself is expected to be a bidentate ligand, its derivatives could exhibit multidentate behavior. The hydroxymethyl group provides a reactive handle for further chemical modification. For instance, etherification or esterification of the hydroxymethyl group with moieties containing additional donor atoms (e.g., nitrogen, oxygen, or sulfur) could lead to the formation of tridentate or even tetradentate ligands. Such modifications would significantly alter the coordination properties of the resulting molecule, potentially leading to the formation of more complex and stable metal complexes. However, at present, there is a lack of specific research on the synthesis and coordination chemistry of such derivatives of this compound.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as pH and temperature, would be crucial for the successful isolation of the desired complexes.
Transition Metal Complexes
There is currently a dearth of published studies detailing the synthesis and characterization of transition metal complexes with this compound. It is plausible that standard synthetic methodologies used for other hydroxyquinoline ligands could be adapted. Characterization of any resulting complexes would likely involve techniques such as elemental analysis, infrared (IR) spectroscopy to confirm the coordination of the ligand, UV-Vis spectroscopy to study the electronic properties of the complex, and magnetic susceptibility measurements to determine the magnetic properties of the metal center.
Lanthanide and Actinide Complexes (if applicable)
The interaction of this compound with lanthanide and actinide ions is an area that remains entirely unexplored. The coordination chemistry of these f-block elements is often characterized by high coordination numbers and a preference for oxygen donor ligands. While the hydroxyl group of this compound could potentially coordinate to lanthanide or actinide ions, the specifics of such interactions are unknown. Research in this area would be necessary to determine the viability and potential properties of such complexes.
Structural Elucidation of Metal Complexes Formed with this compound
Spectroscopic Characterization (NMR, EPR, UV-Vis, IR)
The formation and properties of metal complexes with this compound are extensively studied using various spectroscopic techniques.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of Cu(II) or Mn(II). researchgate.netnih.gov The EPR spectra provide information about the oxidation state of the metal ion, its coordination environment, and the nature of the metal-ligand bonding. For example, the g-values and hyperfine coupling constants obtained from EPR spectra can help to determine the geometry of the complex. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely used to monitor the formation of metal complexes and to study their electronic properties. researchgate.net The complexation of this compound with metal ions typically results in the appearance of new absorption bands in the visible region, corresponding to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. researchgate.netresearchgate.netnih.govresearchgate.net The position and intensity of these bands are sensitive to the nature of the metal ion and the coordination geometry.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand to the metal ion. mdpi.com The IR spectrum of the free ligand shows characteristic bands for the O-H and C-O stretching vibrations of the hydroxyl and hydroxymethyl groups. Upon complexation, the band corresponding to the phenolic O-H group typically disappears or shifts significantly, indicating deprotonation and coordination of the oxygen atom to the metal. researchgate.net New bands may also appear at lower frequencies, corresponding to the M-O and M-N stretching vibrations, further confirming the formation of the complex. researchgate.net
Redox Chemistry and Electrochemical Properties of this compound Metal Complexes
The redox behavior of metal complexes of this compound is of significant interest due to their potential applications in various redox-mediated processes. While specific electrochemical data for this compound complexes is not extensively documented, studies on similar quinoline-based ligands offer valuable parallels.
The electrochemical properties of these complexes can be investigated using techniques such as cyclic voltammetry (CV). The voltammograms can reveal the formal redox potentials of the metal-centered and/or ligand-centered redox processes. mdpi.com For instance, the Fe(III)/Fe(II) redox couple in complexes of 8-hydroxyquinoline (B1678124) derivatives has been studied, and the redox potential is found to be influenced by the substituents on the quinoline ring. mdpi.com The introduction of electron-withdrawing or electron-donating groups can shift the redox potentials to more positive or negative values, respectively. nih.gov
Applications of this compound Metal Complexes in Catalysis
While the catalytic applications of metal complexes specifically derived from this compound are an emerging area of research, the broader class of quinoline-containing metal complexes has shown significant promise in various catalytic transformations.
Homogeneous Catalysis (e.g., Oxidation, Hydrogenation)
Metal complexes of quinoline derivatives are known to be effective catalysts in a range of homogeneous catalytic reactions. For instance, gold catalysts have been extensively studied for the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related platform chemical. nih.govresearchgate.net These catalysts show high activity and selectivity in the oxidation of both the alcohol and aldehyde functionalities of HMF. researchgate.net It is plausible that metal complexes of this compound could exhibit similar catalytic activity in oxidation reactions, given the presence of the hydroxymethyl group.
Furthermore, the hydrogenation of functional groups is another area where these complexes could find application. The selective hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan is a key transformation in biorefineries, and various catalytic systems based on non-precious metals like copper have been developed for this purpose. researchgate.netcolab.wsumich.edu The design of well-defined metal complexes of this compound could lead to highly selective and efficient catalysts for hydrogenation reactions.
Heterogeneous Catalysis (e.g., Supported Metal Complexes)
To overcome the challenges associated with the separation and recycling of homogeneous catalysts, the immobilization of metal complexes onto solid supports is a widely pursued strategy. springer.com Metal complexes of this compound could be anchored onto materials such as silica (B1680970), alumina, or polymers to create robust heterogeneous catalysts.
The performance of these supported catalysts would depend on several factors, including the nature of the support, the method of immobilization, and the interaction between the complex and the support surface. For example, silica-supported copper catalysts have been shown to be highly effective for the hydrogenation of HMF. colab.ws The synergistic effect between the copper species and the silica support is believed to be crucial for the high catalytic activity. colab.ws Similar strategies could be employed to develop heterogeneous catalysts based on this compound complexes for a variety of organic transformations.
Applications of 5 Hydroxymethyl Quinolin 6 Ol in Materials Science and Analytical Chemistry
Role in Polymer Chemistry and Functional Materials Development
The bifunctional nature of 5-(Hydroxymethyl)quinolin-6-ol, arising from its two hydroxyl groups, allows for its integration into polymeric structures, paving the way for the creation of functional materials with tailored properties.
Incorporation into Polymeric Scaffolds for Enhanced Properties
While direct studies on the incorporation of this compound into polymeric scaffolds are not extensively documented, the principles of polymer chemistry suggest its potential utility in this area. Polymeric scaffolds serve as three-dimensional templates for tissue engineering, providing mechanical support and guiding cell growth. mdpi.com The hydroxyl groups of this compound can act as reactive sites for polymerization or for grafting onto existing polymer backbones.
The incorporation of quinoline (B57606) moieties can introduce beneficial properties to these scaffolds. For instance, quinoline derivatives are known for their metal-chelating abilities. This could be leveraged to create scaffolds that can sequester and locally deliver specific metal ions that are crucial for cell adhesion, proliferation, and differentiation. Furthermore, the inherent antimicrobial properties associated with some quinoline compounds could help in preventing infections at the site of implantation.
| Potential Polymer Backbone | Method of Incorporation | Anticipated Scaffold Property Enhancement |
| Poly(lactic acid) (PLA) | Copolymerization via ring-opening polymerization | Increased hydrophilicity, potential for metal ion chelation |
| Poly(caprolactone) (PCL) | Grafting onto the polymer chain | Surface functionalization, enhanced biocompatibility |
| Gelatin | Cross-linking | Improved mechanical strength, introduction of bioactive cues |
Design of Functional Coatings and Films
Functional coatings and films are crucial for modifying the surface properties of materials, such as adhesion, wettability, and biocompatibility. This compound can be utilized in the development of such coatings through various deposition techniques. The hydroxyl groups facilitate the formation of strong bonds with a variety of substrates.
The quinoline core, when part of a surface coating, can impart specific functionalities. For example, coatings containing quinoline derivatives have been explored for their potential in creating corrosion-resistant layers on metals. The nitrogen atom in the quinoline ring can effectively coordinate with metal surfaces, forming a protective barrier. Additionally, the fluorescent nature of some quinoline compounds could be exploited to develop coatings that also serve as sensors for environmental changes.
Development of Chemo- and Biosensors Utilizing this compound as a Sensing Component
The electron-rich aromatic system and the presence of heteroatoms in this compound make it an excellent candidate for the design of chemosensors and biosensors. Its ability to interact with specific analytes and produce a measurable signal, often through fluorescence changes, is key to these applications.
Metal Ion Sensing Architectures
Quinoline derivatives, particularly those with hydroxyl groups, are well-known for their ability to form stable complexes with a variety of metal ions. This chelating property is central to their use in metal ion sensors. The binding of a metal ion to the this compound moiety can lead to significant changes in its photophysical properties, such as a shift in the fluorescence emission wavelength or a change in fluorescence intensity (chelation-enhanced fluorescence or fluorescence quenching).
Sensors based on this compound could be designed for the selective detection of environmentally or biologically important metal ions. For instance, derivatives of the closely related 8-hydroxyquinoline (B1678124) have been extensively studied for the detection of ions like Zn²⁺, Al³⁺, and Fe³⁺. The specific arrangement of the hydroxyl and hydroxymethyl groups in this compound could offer unique selectivity and sensitivity profiles for different metal ions.
| Target Metal Ion | Potential Sensing Mechanism | Expected Spectroscopic Change |
| Zn²⁺ | Chelation-Enhanced Fluorescence (CHEF) | Increase in fluorescence intensity |
| Cu²⁺ | Fluorescence Quenching | Decrease in fluorescence intensity |
| Al³⁺ | Complexation and Fluorescence Turn-On | Appearance of a new emission band |
pH Sensing and Fluorescence-Based Probes
The nitrogen atom in the quinoline ring of this compound can be protonated or deprotonated depending on the pH of the surrounding medium. This change in the protonation state can significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties. This phenomenon forms the basis for its application as a pH sensor. nih.gov
Fluorescent pH probes are valuable tools in various fields, from monitoring cellular processes to environmental analysis. A sensor based on this compound could exhibit a "turn-on" or "turn-off" fluorescence response or a ratiometric change in emission at different pH values. The pKa of the quinoline nitrogen and the phenolic hydroxyl group would determine the pH range over which the sensor is most effective. Research on similar quinoline-based systems has demonstrated the feasibility of developing highly sensitive and selective pH probes. nih.gov
Analytical Reagent Applications of this compound
Beyond its use in sensors, this compound can serve as a versatile analytical reagent in various chemical analyses. Its ability to react selectively with certain species allows for their quantification or detection.
The compound's metal-chelating properties can be exploited in complexometric titrations or for the gravimetric analysis of metal ions. The formation of colored or fluorescent complexes can also be the basis for spectrophotometric or fluorometric determination of metal concentrations. Furthermore, the reactive hydroxyl and hydroxymethyl groups can be derivatized to create new reagents with tailored specificities for different analytical targets. The synthesis of new halogenated series of quinoline derivatives for various applications has been reported, indicating the versatility of the quinoline scaffold in creating new analytical tools. nih.gov
Incorporation into Optoelectronic Devices and Photonic Materials
The photoluminescent properties of many quinoline derivatives have made them attractive candidates for use in optoelectronic devices. nih.govresearchgate.netnih.govresearchgate.net Their ability to form stable metal complexes, particularly with aluminum (Alq3), has been a cornerstone in the development of Organic Light-Emitting Diodes (OLEDs).
In OLEDs, quinoline-based materials can function as emitting layers, electron transport layers, or host materials for phosphorescent dopants. The performance of these materials, including their emission color, efficiency, and stability, is highly dependent on the specific substituents on the quinoline core.
Despite the extensive research into various functionalized quinolines for OLED applications, there is no published work that describes the synthesis or characterization of this compound for this purpose. Consequently, no data on its photoluminescent properties, such as its emission spectrum, quantum yield, or its performance in an OLED device, is available.
Quinoline derivatives have also been explored for their potential in solar cell technologies, including dye-sensitized solar cells (DSSCs) and perovskite solar cells. nih.govresearchgate.netresearchgate.net In these applications, they can act as sensitizers, components of the charge transport layers, or as interface modifiers to improve device efficiency and stability.
A thorough search of the relevant literature found no studies investigating the use of this compound in any type of solar cell application. Therefore, there are no research findings or data tables to present regarding its performance in this area.
Future Directions and Emerging Research Avenues for 5 Hydroxymethyl Quinolin 6 Ol Research
Development of Novel Synthetic Strategies for 5-(Hydroxymethyl)quinolin-6-ol Analogues
While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, provide foundational routes, future research will likely focus on developing more efficient, sustainable, and regioselective syntheses for analogues of this compound. nih.govrsc.orgiipseries.org The functionalization of the quinoline core is a key area of interest in medicinal and organic chemistry, and modern synthetic strategies are continuously being developed to this end. nih.govresearchgate.net
Future synthetic explorations could involve:
C-H Bond Functionalization: Direct C-H activation and functionalization have emerged as powerful tools in organic synthesis, offering atom-economical routes to novel derivatives. mdpi.comrsc.org Future work could focus on the selective functionalization of the carbocyclic and heterocyclic rings of the this compound scaffold.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. ijpsjournal.com Research into microwave-assisted synthesis, sonochemical methods, and the use of nanocatalysts could lead to more sustainable routes to this compound analogues. acs.orgresearchgate.net
Multicomponent Reactions (MCRs): MCRs offer an efficient means of generating molecular diversity by combining three or more reactants in a single step. researchgate.net The development of novel MCRs to construct the this compound core or to functionalize it further would be a significant advancement.
A summary of potential synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Bond Functionalization | Atom economy, reduced synthetic steps | Regioselective functionalization of the quinoline core |
| Green Chemistry Approaches | Reduced environmental impact, sustainability | Use of novel catalysts and alternative energy sources |
| Multicomponent Reactions | Increased efficiency, molecular diversity | One-pot synthesis of complex analogues |
Exploration of Advanced Computational Models for Predicting its Reactivity and Interactions
Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced computational models can provide invaluable insights into its electronic structure, reactivity, and potential interactions with biological targets or other molecules.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. researchgate.net This information can help predict its behavior in chemical reactions and its potential for intermolecular interactions.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interactions with solvent molecules or larger systems like proteins or nucleic acids. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of analogues with measured biological activity are synthesized, QSAR models can be developed to correlate their structural features with their activity, aiding in the design of more potent compounds. nih.gov The aryne distortion model is an example of a predictive tool for the reactivity of heterocyclic compounds. nih.govnih.gov
The table below outlines potential computational approaches.
| Computational Model | Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Reaction mechanisms, sites of electrophilic/nucleophilic attack |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Binding modes, conformational preferences |
| QSAR | Correlation of chemical structure with biological activity | Prediction of the activity of new analogues |
Expansion of its Role in Supramolecular Chemistry and Self-Assembly
The presence of both a hydroxyl and a hydroxymethyl group on the quinoline scaffold of this compound makes it an excellent candidate for applications in supramolecular chemistry. These functional groups can participate in hydrogen bonding, a key interaction in the formation of self-assembled structures.
Emerging research in this area could include:
Formation of Supramolecular Polymers: The ability of molecules to form long, ordered chains through non-covalent interactions is a cornerstone of supramolecular chemistry. nih.gov The hydrogen-bonding capabilities of this compound could be exploited to create novel supramolecular polymers.
Design of Gels and Liquid Crystals: Self-assembly can lead to the formation of soft materials like gels and liquid crystals. nih.gov The aromatic nature of the quinoline core, combined with its functional groups, could be harnessed to design new materials with interesting optical or mechanical properties.
Host-Guest Chemistry: The quinoline ring system could act as a host for various guest molecules, with the functional groups providing additional binding sites. This could lead to applications in sensing or molecular recognition.
The potential for supramolecular assembly is summarized below.
| Supramolecular Structure | Driving Force | Potential Application |
| Supramolecular Polymers | Hydrogen bonding, π-π stacking | Smart materials, drug delivery |
| Gels and Liquid Crystals | Self-assembly into ordered networks | Advanced materials, displays |
| Host-Guest Complexes | Molecular recognition | Chemical sensors, separation |
Innovative Applications in Advanced Functional Materials and Nanoscience
The unique electronic and photophysical properties of the quinoline scaffold suggest that this compound and its derivatives could find applications in the development of advanced functional materials and in the field of nanoscience.
Future research could explore:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be used in the fabrication of OLEDs. researchgate.net The specific substitution pattern of this compound could lead to new materials with tailored emission properties.
Chemosensors: The ability of the quinoline nitrogen and the hydroxyl group to coordinate with metal ions makes this compound a potential platform for the development of fluorescent chemosensors for the detection of specific analytes. researchgate.net
Nanoparticle Functionalization: this compound could be used to functionalize the surface of nanoparticles, imparting new properties to them. frontiersin.org For instance, it could enhance their dispersibility in certain solvents or introduce specific recognition sites. The use of magnetic nanoparticles in the synthesis of quinolines is also an area of interest. researchgate.net
Potential applications in materials and nanoscience are highlighted in the table.
| Application Area | Key Property | Potential Outcome |
| OLEDs | Luminescence | New emissive materials for displays and lighting |
| Chemosensors | Metal ion coordination | Selective detection of environmentally or biologically important ions |
| Nanoscience | Surface functionalization | Hybrid nanomaterials with tailored properties |
Environmental Chemical Studies: Pathways and Transformations
Understanding the environmental fate of chemical compounds is of critical importance. For this compound, research into its stability, degradation, and transformation in non-living systems would provide valuable information regarding its environmental impact.
Future environmental studies could investigate:
Photodegradation: The absorption of UV light by the aromatic quinoline ring could lead to photodegradation. Studies on the photochemical stability of this compound in aqueous environments would be crucial.
Abiotic Degradation Pathways: The compound's reactivity with common environmental oxidants, such as hydroxyl radicals, could be investigated to determine its atmospheric lifetime and degradation products.
Sorption to Environmental Matrices: The interaction of this compound with soil and sediment components would influence its mobility and bioavailability in the environment.
While specific studies on this compound are lacking, research on the biodegradation of quinoline and its hydroxylated derivatives indicates that microorganisms can degrade these compounds through various pathways. nih.goviwaponline.comdtu.dk Typically, degradation is initiated by hydroxylation. dtu.dk The ecotoxicity of quinoline and its hydroxylated derivatives has been studied, and it has been found that hydroxylation can lead to a detoxification of the genotoxic potential. nih.govresearchgate.net
A summary of potential environmental studies is provided below.
| Environmental Process | Research Focus | Significance |
| Photodegradation | Stability under UV irradiation | Understanding its persistence in sunlit environments |
| Abiotic Degradation | Reactivity with environmental oxidants | Predicting its atmospheric lifetime and transformation products |
| Sorption | Interaction with soil and sediment | Assessing its mobility and potential for bioaccumulation |
| Biodegradation | Microbial degradation pathways | Determining its persistence in biological systems |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-(Hydroxymethyl)quinolin-6-ol?
- Methodology : Synthesis often involves reflux conditions (e.g., ethanol as solvent, 15–20 hours at elevated temperatures) and pH control. For example, pH 7 has been shown to stabilize the compound’s structure during synthesis, as observed in analogous quinoline derivatives . Reaction progress can be monitored using TLC, with purification via vacuum solvent removal and recrystallization from ethanol .
Q. How should researchers safely handle and store this compound in the laboratory?
- Guidelines : Based on safety data for structurally similar compounds, store the compound in a sealed container at room temperature in a dry environment. Avoid contact with incompatible materials (e.g., strong oxidizers) and use personal protective equipment (PPE) to minimize exposure to aerosols or dust .
Q. Which analytical techniques are recommended for characterizing the purity of this compound?
- Techniques :
- TLC : Monitor reaction progress using ethyl acetate or ethanol-based mobile phases.
- NMR Spectroscopy : Use ¹H, ¹³C, and ¹⁵N NMR to confirm structural integrity. For example, ¹H NMR can identify hydroxyl (-OH) and methylene (-CH2-) protons .
- LCMS : Validate molecular weight (e.g., m/z = 250.10 observed for related compounds) and detect impurities .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound when encountering low conversion rates?
- Strategies :
- Catalyst Screening : Test bases like triethylamine to enhance reaction efficiency.
- pH Adjustment : Optimize pH (e.g., near-neutral conditions) to stabilize intermediates, as demonstrated in studies on amyloid-inhibiting quinoline analogs .
- Reaction Time : Extend reflux duration (up to 20 hours) while monitoring via TLC to ensure completion .
Q. What methodologies are employed to analyze the interaction between this compound and amyloidogenic proteins?
- Approaches :
- In Vitro Assays : Use fluorescence-based thioflavin T (ThT) assays to quantify amyloid inhibition. For example, related compounds showed 87% inhibition under controlled pH and temperature .
- Structural Analysis : Employ X-ray crystallography or molecular docking to study binding modes to β-sheet regions of amyloid proteins .
Q. How should contradictory data in spectroscopic analysis (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?
- Resolution Methods :
- Advanced NMR Techniques : Apply 2D experiments (¹H-¹H COSY, HSQC, HMBC) to resolve overlapping signals and assign quaternary carbons. For instance, HMBC correlations can clarify connectivity between hydroxyl and methylene groups .
- HRMS Validation : Cross-check observed masses with theoretical values (e.g., ±0.001 Da precision) to confirm molecular formulas .
- Statistical Validation : Use triplicate runs and error margin analysis to address inconsistencies in bioactivity data .
Data Contradiction and Reproducibility
Q. How can researchers address variability in bioactivity results across different batches of this compound?
- Solutions :
- Batch Standardization : Implement strict quality control (QC) protocols, including LCMS purity thresholds (>95%) and NMR batch-to-batch comparisons.
- Biological Replicates : Perform assays in triplicate and use statistical tools (e.g., ANOVA) to identify outliers, as seen in amyloid inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
